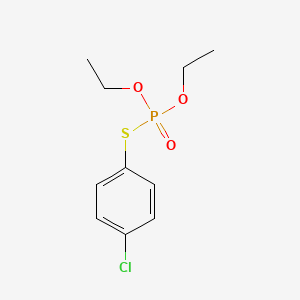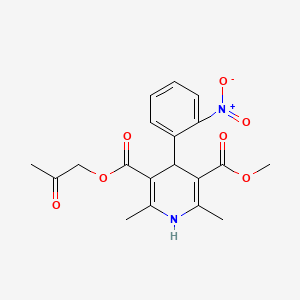
Aranidipine
Vue d'ensemble
Description
Aranidipine, also known by the trade name Sapresta, is a calcium channel blocker . It is a dihydropyridine derivative with two active metabolites (M-1α and M-1β). Developed by Maruko Seiyaku, it is primarily used as a hypotensive, reducing blood pressure .
Synthesis Analysis
Aranidipine’s synthesis involves several steps. In one method, NiCl2 replaces mercury bichloride, used as a promoter for preparing 2,2-ethylenedioxy propyl alcohol. Ethanediamine is used as a catalyst for preparing acetoacetic acid 2,2-ethylenedioxy propyl ester .Molecular Structure Analysis
The molecular formula of Aranidipine is C19H20N2O7 . The molecule contains a total of 49 bonds, including 29 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 7 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
Aranidipine and its metabolites inhibit calcium-induced contraction in isolated rabbit arteries . It is more potent in reducing blood pressure than other dihydropyridines . It also affects renal blood flow, possibly due to its effect on alpha-2-adrenoreceptor-mediated vasoconstriction .Physical And Chemical Properties Analysis
Aranidipine is a small molecule with an average weight of 388.376 g/mol and a monoisotopic mass of 388.127050992 g/mol .Applications De Recherche Scientifique
Hypertension Treatment
Aranidipine is used to manage high blood pressure by relaxing blood vessels, which allows blood to flow more easily .
Pharmacokinetics and Pharmacodynamics
Studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Aranidipine, as well as its drug interactions and effects on the body .
Vascular Health
Pre-clinical studies have shown that Aranidipine increases femoral blood flow, indicating potential benefits for vascular health .
Comparative Efficacy
Research comparing the efficacy and safety of Aranidipine with other calcium channel blockers like Amlodipine has been performed to determine its relative benefits in treating hypertension .
Renal Blood Flow
Aranidipine has been observed to produce changes in renal blood flow, which may be explained by its effect on alpha-2-adrenoreceptor-mediated pathways .
Synthesis and Characterization
There has been research into developing new synthetic routes for Aranidipine, optimizing reaction conditions, and characterizing impurities related to its production .
Mécanisme D'action
Target of Action
Aranidipine, a novel dihydropyridine derivative, primarily targets L-type calcium channels and alpha-2-adrenoreceptors . These targets play a crucial role in regulating blood pressure and heart rate.
Mode of Action
Aranidipine and its two active metabolites (M-1α and M-1β) inhibit the voltage-dependent calcium channels, leading to a decrease in calcium concentration . This inhibition induces smooth muscle relaxation, thereby dilating the afferent and efferent arterioles . Additionally, Aranidipine acts as a selective alpha2-adrenoreceptor antagonist, inhibiting vasoconstrictive responses .
Biochemical Pathways
The primary biochemical pathway affected by Aranidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Aranidipine prevents calcium influx into vascular smooth muscle cells . This leads to a reduction in intracellular calcium concentrations, causing the relaxation of vascular smooth muscle .
Result of Action
The action of Aranidipine results in potent and long-lasting vasodilating actions . It has been shown to increase femoral blood flow and reduce blood pressure more potently than other dihydropyridines . Additionally, Aranidipine can produce changes in renal blood flow, an effect that may be explained by its impact on alpha-2-adrenoreceptor-mediated vasoconstriction .
Safety and Hazards
Aranidipine may increase the arrhythmogenic activities of Metipranolol. The risk or severity of QTc prolongation can be increased when Metoclopramide is combined with Aranidipine. Aranidipine may increase the neuromuscular blocking activities of Metocurine . Specific hazards arising from the chemical include the release of toxic/corrosive gases and vapors during thermal decomposition .
Propriétés
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCGYYHUFIYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048649 | |
| Record name | Aranidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Aranidipine | |
CAS RN |
86780-90-7 | |
| Record name | Aranidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aranidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aranidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-150ºC | |
| Record name | Aranidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



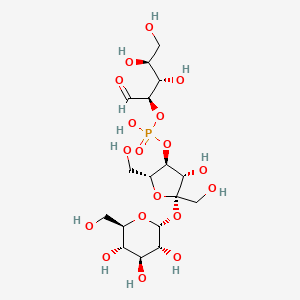

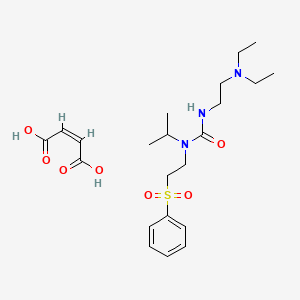
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

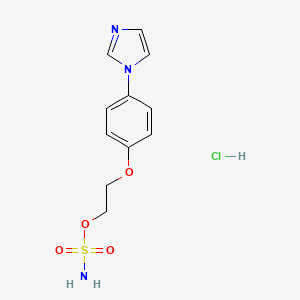


![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)


